molecular formula C20H27NO B14208600 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine CAS No. 917756-56-0

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine

Katalognummer: B14208600
CAS-Nummer: 917756-56-0
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: JNJPNFIIHUUGLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine is an organic compound that features a pyridine ring substituted with a methoxy group attached to a 3,5-di-tert-butylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine typically involves the reaction of 3,5-di-tert-butylphenol with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a pyridine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenolic or pyridine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine is unique due to its combination of a pyridine ring and a 3,5-di-tert-butylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

917756-56-0

Molekularformel

C20H27NO

Molekulargewicht

297.4 g/mol

IUPAC-Name

4-[(3,5-ditert-butylphenyl)methoxy]pyridine

InChI

InChI=1S/C20H27NO/c1-19(2,3)16-11-15(12-17(13-16)20(4,5)6)14-22-18-7-9-21-10-8-18/h7-13H,14H2,1-6H3

InChI-Schlüssel

JNJPNFIIHUUGLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)COC2=CC=NC=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.